molecular formula C14H10N2S B072002 2,5-Diphenyl-1,3,4-thiadiazole CAS No. 1456-21-9

2,5-Diphenyl-1,3,4-thiadiazole

Cat. No. B072002
CAS RN: 1456-21-9
M. Wt: 238.31 g/mol
InChI Key: LKZWCRGTHNZTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,5-diphenyl-1,3,4-thiadiazole derivatives can involve several methods, including microwave-assisted synthesis, which provides an efficient and rapid approach to obtaining these compounds. This technique often results in improved yields and reaction rates compared to traditional synthesis methods (Han et al., 2009).

Molecular Structure Analysis

The molecular structure of 2,5-diphenyl-1,3,4-thiadiazole derivatives has been characterized through various spectroscopic techniques and crystallography. These studies provide insights into the bond lengths, angles, and overall geometry of the thiadiazole core and its substituents. Crystal structure analysis reveals orthorhombic space group organization and detailed geometrical parameters, which are crucial for understanding the compound's reactivity and properties (Kerru et al., 2019).

Chemical Reactions and Properties

2,5-Diphenyl-1,3,4-thiadiazole undergoes various chemical reactions, including electroreduction and interactions with nucleophiles, leading to the formation of novel compounds. These reactions are influenced by the electronic structure of the thiadiazole ring and its substituents. Theoretical and experimental studies provide valuable information on the compound's reactivity and the factors governing its interactions with other molecules (Aimone et al., 2000).

Physical Properties Analysis

The physical properties of 2,5-diphenyl-1,3,4-thiadiazole derivatives, such as melting points, solubility, and crystallinity, are essential for their application in various domains. These properties are determined by the compound's molecular structure and the nature of its substituents. Studies on liquid-crystal properties and phase behavior offer insights into the potential use of these compounds in display technologies and other applications (Han et al., 2009).

Chemical Properties Analysis

2,5-Diphenyl-1,3,4-thiadiazole exhibits a range of chemical properties, including fluorescence and electrochemical behavior. The compound's HOMO and LUMO energies, as well as its optical band gaps, are critical for its applications in optoelectronic devices. Fluorescent emission spectra indicating blue or green light emission highlight its potential in light-emitting diodes (LEDs) and sensors (Tao et al., 2010).

Scientific Research Applications

  • Corrosion Inhibition :

    • 2,5-Diphenyl-1,3,4-thiadiazole derivatives are investigated as corrosion inhibitors. Some derivatives, such as 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole and 2,5-bis(4-chlorophenyl)-1,3,4-thiadiazole, have been found effective in inhibiting the corrosion of mild steel in acidic environments (Bentiss et al., 2007).
  • Antimicrobial and Antitubercular Agents :

    • Thiadiazole derivatives exhibit antimicrobial and anti-tubercular activities. A study synthesized thiadiazole-2yl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles and found some compounds to exhibit significant antimicrobial and anti-tubercular activities (Seelam & Shrivastava, 2016).
  • Electrochemical and Fluorescent Properties :

    • Research on monomers and polymers containing 2,5-diphenyl-1,3,4-thiadiazole revealed interesting electrochemical properties, like high HOMO and LUMO energies, and fluorescent properties, displaying blue or green light emission (Tao et al., 2010).
  • Anticancer Agents :

    • Novel thiadiazole-imidazole derivatives were designed and evaluated for their anticancer activity against liver carcinoma cell lines, showing moderate to high activity. This indicates the potential of thiadiazole derivatives as powerful anticancer agents (Gomha et al., 2016).
  • Biological and Pharmacological Activities :

    • 2,5-Disubstituted 1,3,4-thiadiazoles are known for their diverse biological activities, including anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal properties. They also have effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects (Matysiak, 2015).
  • Synthesis Methodologies :

    • Various methods have been developed for synthesizing 2,5-diaryl-thiadiazole compounds, highlighting the chemical versatility and adaptability of thiadiazole derivatives in various synthetic routes (Jianhu, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

A series of 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives have been designed and synthesized as HDAC inhibitors with DNA binding affinity . Among the target compounds, one compound not only bound with DNA effectively but also exhibited potent inhibitory activity against HDAC1 . This work validated that this compound was a promising lead compound for further structural optimization .

properties

IUPAC Name

2,5-diphenyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZWCRGTHNZTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163112
Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diphenyl-1,3,4-thiadiazole

CAS RN

1456-21-9
Record name 2,5-Diphenyl-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diphenyl-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2,5-Diphenyl-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2,5-Diphenyl-1,3,4-thiadiazole
Reactant of Route 4
2,5-Diphenyl-1,3,4-thiadiazole
Reactant of Route 5
2,5-Diphenyl-1,3,4-thiadiazole
Reactant of Route 6
Reactant of Route 6
2,5-Diphenyl-1,3,4-thiadiazole

Citations

For This Compound
157
Citations
C Chen, H Chu, A Wang, H Yin, Y Gao, S Liu… - European Journal of …, 2022 - Elsevier
Incorporating a DNA-binding fragment in HDAC inhibitors has been proved to be an effective strategy for the treatment of hematologic malignancies by our group. However, similar to …
Number of citations: 5 www.sciencedirect.com
M Sato, Y Tada, S Nakashima… - Journal of Polymer …, 2005 - Wiley Online Library
Novel thermotropic liquid‐crystalline (LC) copolyesters were prepared with three disubstituted (4,4′‐, 3,4′‐, and 3,3′‐) dioxydiundecanol derivatives of terphenyl analogues of 1,3,4‐…
Number of citations: 24 onlinelibrary.wiley.com
M Sato, S Nakashima, Y Uemoto - Journal of Polymer Science …, 2003 - Wiley Online Library
Thermotropic liquid‐crystalline polymers containing five‐membered heterocyclic groups. X. Relationships between structures of semirigid polyesters based on three disubstituted 2,5‐…
Number of citations: 21 onlinelibrary.wiley.com
Y Tao, Q Xu, J Lu, X Yang - Dyes and Pigments, 2010 - Elsevier
Three, 2,5-diphenyl-1,3,4-thiadiazole-containing vinyl monomers and their polymers were synthesized and the HOMO and LUMO energies of the compounds, as estimated from cyclic …
Number of citations: 27 www.sciencedirect.com
KM Chandini, TN Lohith, S Shamanth… - Journal of Molecular …, 2023 - Elsevier
A novel thiadiazole derivative, 2,5-diphenyl-1,3,4-thiadiazole has been synthesized and characterized by elemental analyses 1 HNMR and 13 CNMR . The crystal structure of the title …
Number of citations: 2 www.sciencedirect.com
T Hegmann, B Neumann, R Wolf… - Journal of Materials …, 2005 - pubs.rsc.org
Series of different macrocyclic liquid crystals consisting of two rod-like aromatic cores connected at both terminal ends by polyether chains have been synthesised by various …
Number of citations: 35 pubs.rsc.org
M Sato, M Mizoi, Y Uemoto - Macromolecular Chemistry and …, 2001 - Wiley Online Library
Semi‐rigid polyesters having nitro‐ or methoxyazobenzene unit in the side chain and calamitic mesogen (biphenyl or 2,5‐diphenyl‐1,3,4‐thiadiazole unit) in the main chain were …
Number of citations: 23 onlinelibrary.wiley.com
M Sato, S Takeuchi, R Hino - Macromolecular rapid …, 1999 - Wiley Online Library
Novel wholly aromatic polyesters 8 containing a terphenyl analogue of 1,3,4‐thiadiazole (2,5‐diphenyl‐1,3,4‐thiadiazole) in the main chain were synthesized by high‐temperature …
Number of citations: 14 onlinelibrary.wiley.com
M Sato, M Notsu, S Nakashima - Liquid crystals, 2004 - Taylor & Francis
New semi-rigid homo- and copolyesters composed of the quaterphenyl analogue of 2,2′-bis(1,3,4-thiadiazole) (BTD), 5,5′-diphenyl-2,2′-bis(1,3,4-thiadiazole) (DBTD), were …
Number of citations: 20 www.tandfonline.com
J Han, XY Chang, LR Zhu, YM Wang, JB Meng… - Liquid …, 2008 - Taylor & Francis
Full article: Synthesis and liquid crystal properties of a new class of calamitic mesogens based on substituted 2,5‐diaryl‐1,3,4‐thiadiazole derivatives with wide mesomorphic …
Number of citations: 55 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.